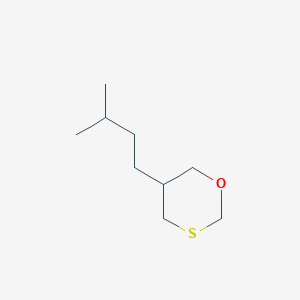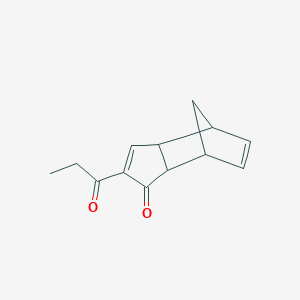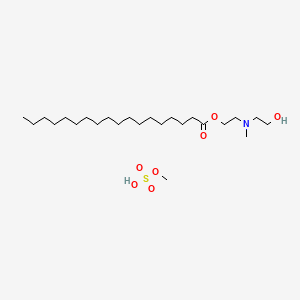
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate is a quaternary ammonium compound commonly used as a fabric softener and surfactant. It is known for its excellent softening properties, biodegradability, and non-yellowing characteristics, making it suitable for use in household and industrial products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate typically involves the reaction of stearic acid with diethanolamine to form a stearoyl amide intermediate. This intermediate is then quaternized with dimethyl sulfate to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as heating, mixing, and purification to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The quaternary ammonium group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various quaternary ammonium derivatives .
Aplicaciones Científicas De Investigación
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst in various organic reactions.
Biology: Employed in the formulation of cell culture media and other biological preparations.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in the production of fabric softeners, detergents, and personal care products.
Mecanismo De Acción
The mechanism of action of methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, the compound can interact with proteins, altering their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
STEPANTEX VK 90: Another quaternary ammonium compound used as a fabric softener with similar properties.
STEPANTEX VL 90 A: A cationic surfactant with applications in fabric softeners and other industrial products.
Methyl bis (soya amidoethyl)-2-hydroxyethyl quaternary ammonium methyl sulfate: A plant-derived variant with similar surfactant properties.
Uniqueness
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate is unique due to its specific combination of stearoyl and quaternary ammonium groups, which provide excellent softening, biodegradability, and non-yellowing properties. Its versatility in various applications, from household products to scientific research, sets it apart from other similar compounds .
Propiedades
Número CAS |
63833-73-8 |
|---|---|
Fórmula molecular |
C23H47NO3.CH4O4S C24H51NO7S |
Peso molecular |
497.7 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(methyl)amino]ethyl octadecanoate;methyl hydrogen sulfate |
InChI |
InChI=1S/C23H47NO3.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-22-20-24(2)19-21-25;1-5-6(2,3)4/h25H,3-22H2,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
HHYKNKLBRWWVOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCN(C)CCO.COS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


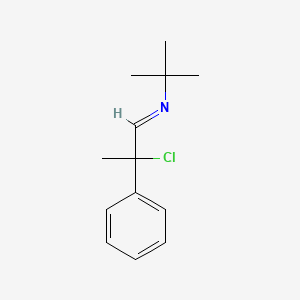
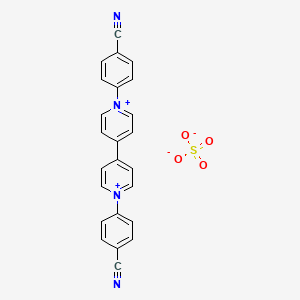
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
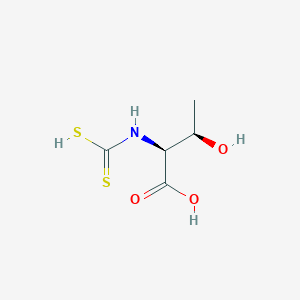
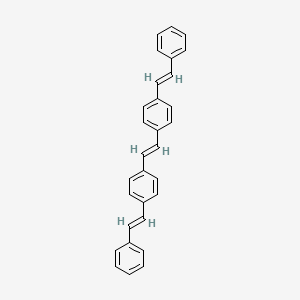
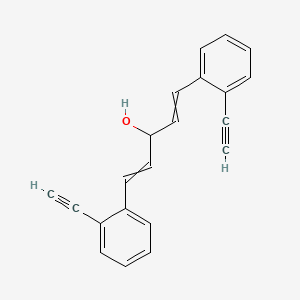
![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)
